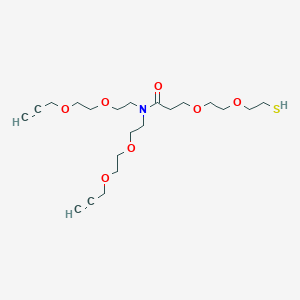
TCO-PEG1-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG1-acid typically involves the conjugation of trans-cyclooctene with polyethylene glycol and a carboxylic acid group. The terminal carboxylic acid readily reacts with primary and secondary amines under the activation of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the purification of the final product to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions: TCO-PEG1-acid undergoes various chemical reactions, including:
Amide Coupling Reactions: The terminal carboxylic acid group reacts with amines to form amide bonds.
Click Chemistry Reactions: The trans-cyclooctene moiety reacts with tetrazine compounds in a bioorthogonal manner, facilitating rapid and efficient ligation.
Common Reagents and Conditions:
Amide Coupling: EDC, DCC, HATU, and other carbodiimides are commonly used.
Click Chemistry: Tetrazine compounds are used for the cycloaddition reaction with trans-cyclooctene.
Major Products:
Amide Products: Formed from the reaction with amines.
Cycloaddition Products: Formed from the reaction with tetrazine compounds.
Aplicaciones Científicas De Investigación
TCO-PEG1-acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bio-conjugation.
Biology: Facilitates the labeling and tagging of biomolecules for imaging and diagnostic purposes.
Medicine: Used in drug delivery systems and therapeutic development.
Industry: Enhances the development of innovative materials with advanced cross-linking techniques.
Mecanismo De Acción
The mechanism of action of TCO-PEG1-acid involves its high reactivity with tetrazine compounds, leading to rapid and efficient click chemistry reactions. The trans-cyclooctene moiety specifically reacts with tetrazine, forming a stable cycloaddition product. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes .
Comparación Con Compuestos Similares
TCO-PEG8-DBCO: Contains a trans-cyclooctene and dibenzocyclooctyne moiety, used in copper-free click chemistry.
DBCO-PEG Linkers: Contain dibenzocyclooctyne and polyethylene glycol, used for bioorthogonal click chemistry.
Uniqueness of TCO-PEG1-acid: this compound is unique due to its combination of a trans-cyclooctene moiety and a terminal carboxylic acid group, which provides high reactivity and specificity in bioorthogonal reactions. Its ability to form stable amide bonds and participate in click chemistry makes it a versatile tool in various scientific applications .
Propiedades
IUPAC Name |
3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c16-13(17)8-10-19-11-9-15-14(18)20-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11H2,(H,15,18)(H,16,17)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWLKASTDOHBBD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)


